molecular formula C16H17N5O4 B6024452 ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate

ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate

Cat. No. B6024452
M. Wt: 343.34 g/mol
InChI Key: HCZYIVIWXOHEPN-UHFFFAOYSA-N
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Description

Ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a member of the pyrrolidine-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the development of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate in lab experiments is its potential anticancer activity. This compound has been shown to inhibit the growth of cancer cells, which makes it a promising candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate. One of the most significant directions is the development of new drugs for the treatment of cancer. Studies have shown that this compound has potential anticancer activity, and further research is needed to determine its efficacy and safety in humans. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to determine the mechanism of action of this compound and its potential therapeutic applications in these disorders.

Synthesis Methods

Ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromo-2-nitrobenzoic acid with ethyl 4-(2-oxo-1-pyrrolidinyl)benzoate in the presence of triethylamine and triphenylphosphine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Scientific Research Applications

Ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potential anticancer activity and can inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

ethyl 4-[2-oxo-4-(1H-1,2,4-triazol-5-ylcarbamoyl)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-2-25-15(24)10-3-5-12(6-4-10)21-8-11(7-13(21)22)14(23)19-16-17-9-18-20-16/h3-6,9,11H,2,7-8H2,1H3,(H2,17,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZYIVIWXOHEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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